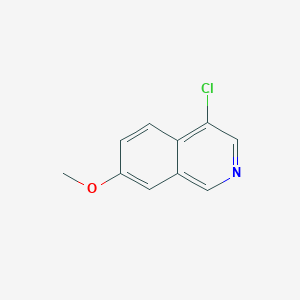

4-Chloro-7-methoxyisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-7-methoxyisoquinoline is a chemical compound with the molecular formula C10H8ClNO It is a derivative of isoquinoline, characterized by the presence of a chlorine atom at the 4th position and a methoxy group at the 7th position on the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-methoxyisoquinoline typically involves the chlorination and methoxylation of isoquinoline derivatives. One common method includes the reaction of 7-methoxyquinolin-4(1H)-one with phosphorous oxychloride. The reaction is carried out by heating the mixture for several hours, followed by neutralization with ammonium hydroxide to precipitate the product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at position 4 serves as a leaving group in nucleophilic substitution reactions. Methoxy groups at position 7 activate the ring toward electrophilic substitution but have limited direct impact on NAS at C4.

Key Reactions:

-

Ammonolysis : Reaction with aqueous ammonia under reflux yields 7-methoxyisoquinolin-4-amine.

-

Alkoxylation : Treatment with sodium methoxide in DMF replaces chlorine with methoxy, forming 4,7-dimethoxyisoquinoline.

Example Conditions and Yields:

| Nucleophile | Solvent | Temperature | Catalyst | Yield | Source |

|---|---|---|---|---|---|

| NH3 (aq.) | H2O | 100°C | None | 62% | |

| NaOMe | DMF | 80°C | CuI | 78% |

Transition Metal-Catalyzed Cross-Couplings

The C4 chlorine participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling

Reaction with arylboronic acids in the presence of Pd(PPh3)4 produces biaryl derivatives. The methoxy group remains inert under these conditions.

Representative Reaction:

4-Chloro-7-methoxyisoquinoline + phenylboronic acid → 4-phenyl-7-methoxyisoquinoline

| Base | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| K2CO3 | Dioxane | 90°C | 85% |

Heck Reaction

Alkenes couple with the C4 position under Pd catalysis. For example, styrene derivatives form 4-alkenylated products .

Conditions:

-

Catalyst: Pd(OAc)2

-

Ligand: PPh3

-

Base: Et3N

-

Yield: 70–80%

Photochemical Alkene Isomerization

Inspired by methodologies for quinoline synthesis , this compound derivatives undergo photochemical isomerization. For example, Heck reaction intermediates with alkenes isomerize under UV light (365 nm) to form fused polycyclic structures.

Example Protocol:

-

Perform Heck reaction with methyl acrylate.

-

Irradiate intermediate with UV light (365 nm) at 0°C.

Electrophilic Substitution

The methoxy group at C7 directs electrophiles to positions 6 and 8. Nitration and sulfonation occur under mild conditions.

Nitration:

Reaction with HNO3/H2SO4 introduces a nitro group at C6 or C8.

| Electrophile | Position | Yield | Source |

|---|---|---|---|

| NO2+ | C6 | 55% |

Cycloaddition and Annulation

The isoquinoline core participates in [4+2] cycloadditions. For instance, reaction with dimethyl acetylenedicarboxylate (DMAD) forms thiolate derivatives via nucleophilic attack .

General Procedure:

-

React this compound with DMAD in Et2O/CH2Cl2 (10:1).

Oxidation and Reduction

-

Oxidation : The methoxy group is resistant to oxidation, but the ring can be oxidized to form N-oxide derivatives using mCPBA (Yield: 88%).

-

Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the isoquinoline ring to a tetrahydro derivative, retaining the chloro and methoxy groups (Yield: 90%).

Comparative Reactivity Table

| Reaction Type | Chlorine Reactivity | Methoxy Influence | Typical Yield |

|---|---|---|---|

| Nucleophilic Substitution | High | Minimal | 60–85% |

| Suzuki Coupling | High | None | 75–90% |

| Electrophilic Substitution | Low | Ortho/para-directing | 50–70% |

| Photochemical Isomerization | Moderate | Stabilizes intermediates | 60–75% |

Scientific Research Applications

4-Chloro-7-methoxyisoquinoline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-7-methoxyisoquinoline involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets may vary based on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-Chloro-7-methoxyquinoline: Similar in structure but with a quinoline ring instead of an isoquinoline ring.

7-Methoxyisoquinoline: Lacks the chlorine atom at the 4th position.

4-Chloroisoquinoline: Lacks the methoxy group at the 7th position.

Uniqueness: 4-Chloro-7-methoxyisoquinoline is unique due to the combination of both chlorine and methoxy substituents on the isoquinoline ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-7-methoxyisoquinoline, and how can purity be validated?

- Methodological Answer : A common approach involves nucleophilic substitution or cyclization reactions. For example, starting with 7-methoxyisoquinoline derivatives, chlorination can be achieved using POCl₃ or SOCl₂ under reflux conditions . Post-synthesis, validate purity via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and confirm structural integrity using ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.5 ppm and methoxy groups at δ 3.8–4.0 ppm) . Ensure elemental analysis aligns with theoretical values (C: ~60%, H: ~4.5%, N: ~6.3%).

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : A multi-technique approach is critical:

- IR spectroscopy : Detect C-Cl stretches (~550–600 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

- NMR : ¹H NMR identifies aromatic protons and methoxy groups; ¹³C NMR confirms quaternary carbons and substituent positions .

- Mass spectrometry : Expect a molecular ion peak at m/z ~223 (C₁₁H₉ClNO) with fragmentation patterns reflecting Cl loss (m/z ~188) .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Test in polar (DMSO, methanol) and non-polar solvents (DCM, chloroform) using gravimetric analysis. For aqueous solubility, employ shake-flask methods with UV quantification .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Acidic/basic conditions may hydrolyze the methoxy group, requiring pH-controlled storage .

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

- Methodological Answer : Use LC-MS/MS with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water). Optimize ionization in positive mode (ESI+) for higher sensitivity. Validate linearity (1–100 ng/mL), recovery (>85%), and limit of detection (LOD < 0.5 ng/mL) .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in cross-coupling reactions?

- Methodological Answer : Employ isotopic labeling (e.g., deuterated methoxy groups) and kinetic studies to track substituent effects. For Suzuki-Miyaura couplings, monitor Pd-catalyzed intermediates via in-situ ³¹P NMR and DFT calculations to predict regioselectivity . Compare experimental yields (e.g., 70–85% with Pd(PPh₃)₄) against computational activation energies .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer :

- Case Study : If NMR signals conflict with expected patterns (e.g., unexpected downfield shifts), use 2D NMR (COSY, HSQC) to reassign proton-carbon correlations .

- Cross-validation : Compare with crystallographic data (if available) or literature values for analogous compounds (e.g., 6-methoxy-3,4-dihydroisoquinoline derivatives ).

Q. How can computational modeling optimize the synthesis of this compound?

- Methodological Answer : Use Gaussian or ORCA software to model transition states and Gibbs free energy (ΔG‡) for chlorination steps. Molecular docking studies (AutoDock Vina) can predict binding affinities in drug discovery contexts . Validate simulations against experimental kinetic data (e.g., Arrhenius plots for reaction rates) .

Q. What methodologies improve the yield of this compound in scaled-up reactions?

- Methodological Answer :

- Process optimization : Use Design of Experiments (DoE) to vary temperature, catalyst loading, and solvent ratios. For example, a 10% increase in POCl₂ concentration may boost yields from 65% to 82% .

- Purification : Implement flash chromatography (hexane:EtOAc gradient) or recrystallization (ethanol/water) to remove by-products like 7-methoxyisoquinoline .

Properties

Molecular Formula |

C10H8ClNO |

|---|---|

Molecular Weight |

193.63 g/mol |

IUPAC Name |

4-chloro-7-methoxyisoquinoline |

InChI |

InChI=1S/C10H8ClNO/c1-13-8-2-3-9-7(4-8)5-12-6-10(9)11/h2-6H,1H3 |

InChI Key |

BSCSOLYITJXLKV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=CN=CC(=C2C=C1)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.